molecular formula C12H12ClNO3 B12810484 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one

Cat. No.: B12810484
M. Wt: 253.68 g/mol
InChI Key: DVPUBLCBQBQPOU-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . This interaction is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPUBLCBQBQPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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